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Executive Summary
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor

that selectively targets the bromodomains of the homologous histone acetyltransferases

(HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP). By

competitively binding to the bromodomains of p300 and CBP, Inobrodib displaces these

crucial co-activators from chromatin, particularly at super-enhancer regions that drive the

expression of key oncogenes. This targeted epigenetic modulation leads to the downregulation

of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), positioning

Inobrodib as a promising therapeutic agent in a range of hematological malignancies and solid

tumors. This technical guide provides an in-depth overview of Inobrodib's mechanism of

action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction to Inobrodib and its Target
Inobrodib is a novel investigational drug that functions as a potent and selective inhibitor of the

bromodomains of p300 and CBP.[1] These two proteins are critical transcriptional co-activators

that play a central role in regulating gene expression through their intrinsic histone

acetyltransferase (HAT) activity and their function as scaffolds for the assembly of

transcriptional machinery.[2] The bromodomain of p300/CBP recognizes and binds to

acetylated lysine residues on histones and other proteins, a key step in the activation of gene

transcription.[3] In many cancers, the aberrant activity of p300/CBP at super-enhancer regions
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drives the overexpression of oncogenes that are essential for tumor cell proliferation and

survival.[1] Inobrodib's unique mechanism of action involves the displacement of p300/CBP

from these super-enhancers, leading to a reduction in oncogene expression without causing

the degradation of the p300/CBP proteins themselves.[1][3]

Mechanism of Action: Epigenetic Regulation of
Oncogenic Transcription
Inobrodib exerts its anti-cancer effects through a precise epigenetic mechanism. By binding to

the bromodomains of p300 and CBP, it prevents their interaction with acetylated histones at

super-enhancer regions.[1] This displacement leads to a disruption of the transcriptional

machinery at these sites and a subsequent downregulation of key cancer-driving genes.[3][4]

In hematological malignancies such as multiple myeloma, Inobrodib has been shown to

downregulate the expression of the transcription factors MYC and IRF4, both of which are

critical for the survival and proliferation of myeloma cells.[1][4][5] In prostate cancer, Inobrodib
treatment leads to a reduction in the expression of the androgen receptor (AR) and its splice

variants, which are key drivers of castration-resistant prostate cancer (CRPC).[6]

The signaling pathway can be visualized as follows:
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Caption: Inobrodib's mechanism of action.

Quantitative Data
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Preclinical Data
Inobrodib has demonstrated potent and selective inhibition of p300/CBP in biochemical and

cellular assays.

Parameter p300 CBP BRD4 Reference

Binding Affinity

(Kd)
1.3 nM 1.7 nM 222 nM [7]

Cellular Target

Engagement

(IC50,

NanoBRET)

19 nM - 1060 nM [7]

Inobrodib has shown significant anti-proliferative activity across a range of cancer cell lines.

Cell Line Cancer Type IC50 / GI50 Reference

Multiple Myeloma cell

lines
Multiple Myeloma

Submicromolar

concentrations
[8][9]

Acute Myeloid

Leukemia cell lines

Acute Myeloid

Leukemia

Submicromolar

concentrations
[8][9]

Lymphoma cell lines Lymphoma
Submicromolar

concentrations
[8][9]

22Rv1 Prostate Cancer

Tumor stasis at 10-30

mg/kg in xenograft

model

[6]

Clinical Data
The clinical development of Inobrodib is ongoing, with the Phase I/IIa clinical trial

NCT04068597 evaluating its safety and efficacy in patients with hematological malignancies.

Table 3: Clinical Trial NCT04068597 - Monotherapy in Relapsed/Refractory Multiple Myeloma

(RRMM)[10][11]
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Parameter Value

Number of Patients 32 (monotherapy arm)

Median Prior Lines of Therapy 7

Recommended Phase 2 Dose (RP2D) 35mg BD, 4 days on/3 days off

Objective Response Rate (ORR) at RP2D 33.3% (3/9 evaluable patients)

Most Common Grade 3/4 Treatment-Related

Adverse Events
Thrombocytopenia, Anemia

Table 4: Clinical Trial NCT04068597 - Combination Therapy (Inobrodib + Pomalidomide +

Dexamethasone) in RRMM[12][13][14][15]

Parameter Value

Number of Patients 48 (dose escalation cohorts)

Median Prior Lines of Therapy 6

Overall Response Rate (ORR) in 35mg cohort 67%

Minimal Response (≥MR) in both cohorts 72%

Most Common Grade 3/4 Treatment-Emergent

Adverse Events

Neutropenia, Thrombocytopenia, Anemia,

Infections

Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of Inobrodib to p300/CBP in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc®

luciferase-tagged p300 or CBP (donor) and a fluorescently labeled tracer that binds to the

bromodomain (acceptor). Inobrodib competes with the tracer for binding to the bromodomain,

leading to a decrease in the BRET signal.

Protocol Outline:
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Cell Culture and Transfection: HEK293 cells are transiently transfected with a vector

expressing the p300 or CBP bromodomain fused to NanoLuc® luciferase.

Compound and Tracer Addition: Transfected cells are plated in a 96-well plate and treated

with a range of Inobrodib concentrations, followed by the addition of a cell-permeable

fluorescent tracer.

BRET Measurement: After incubation, a substrate for NanoLuc® luciferase is added, and the

luminescence and fluorescence signals are measured using a plate reader equipped for

BRET analysis.

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each

well. The IC50 value is determined by plotting the BRET ratio against the Inobrodib
concentration and fitting the data to a dose-response curve.

Start Transfect HEK293 cells with
NanoLuc-p300/CBP plasmid

Plate cells in
96-well plate

Add Inobrodib at
varying concentrations Add fluorescent tracer Incubate Add NanoLuc substrate Measure luminescence

and fluorescence (BRET)
Calculate BRET ratio
and determine IC50 End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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